3-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide
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Overview
Description
3-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a methoxy group attached to the benzene ring, a morpholinopyrimidine moiety, and a methyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
A related compound, n-methylbenzamide, is known to be a potent inhibitor of pde10a (phosphodiesterase), which is abundant only in brain tissue .
Biochemical Pathways
Given the potential target of pde10a, it’s plausible that the compound could influence pathways related to cyclic nucleotides, such as camp or cgmp, which are the substrates for phosphodiesterases .
Result of Action
The inhibition of a target like pde10a could potentially lead to an increase in the levels of cyclic nucleotides, which could have various downstream effects, including the modulation of signal transduction pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide typically involves multiple steps:
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Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core. This can be achieved by reacting 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
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Introduction of the Morpholinopyrimidine Moiety: : The morpholinopyrimidine moiety is introduced through a nucleophilic substitution reaction. This involves the reaction of 4-methyl-6-chloropyrimidine with morpholine under basic conditions to form 4-methyl-6-morpholinopyrimidine.
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Coupling Reaction: : The final step involves the coupling of the benzamide core with the morpholinopyrimidine moiety. This is typically achieved through a reductive amination reaction, where the benzamide is reacted with formaldehyde and the morpholinopyrimidine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
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Oxidation: : The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 3-hydroxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide.
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Reduction: : The benzamide can be reduced to the corresponding amine, 3-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)aniline, using reducing agents such as lithium aluminum hydride.
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Substitution: : The methoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium azide or amines can be used in the presence of a catalyst like copper(I) iodide.
Major Products Formed
Oxidation: 3-hydroxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide.
Reduction: 3-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)aniline.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide has several applications in scientific research:
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Chemistry: : It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
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Biology: : The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties. It is used in assays to investigate its effects on cellular pathways and gene expression.
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Medicine: : Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
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Industry: : The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N-((4-methyl-6-piperidinopyrimidin-2-yl)methyl)benzamide: Similar structure but with a piperidine ring instead of morpholine.
3-methoxy-N-((4-methyl-6-pyrrolidinopyrimidin-2-yl)methyl)benzamide: Contains a pyrrolidine ring instead of morpholine.
Uniqueness
3-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide is unique due to the presence of the morpholine ring, which can influence its biological activity and pharmacokinetic properties. The morpholine ring can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-methoxy-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-13-10-17(22-6-8-25-9-7-22)21-16(20-13)12-19-18(23)14-4-3-5-15(11-14)24-2/h3-5,10-11H,6-9,12H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUPPUQLMLNPFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)OC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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